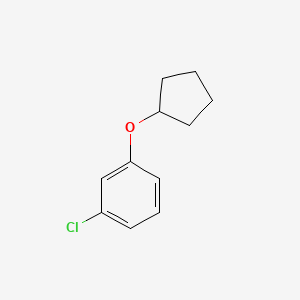
2-chloro-N-(2,6-dichlorobenzyl)-4-(trifluoromethyl)nicotinamide
Overview
Description
Molecular Structure Analysis
The molecular structure of 2-chloro-N-(2,6-dichlorobenzyl)-4-(trifluoromethyl)nicotinamide reveals a thiazole ring fused to a pyridine ring. The chlorine atoms and trifluoromethyl group contribute to its lipophilicity, affecting its pharmacokinetics and binding interactions with biological targets .
Chemical Reactions Analysis
This compound can participate in various chemical reactions, such as nucleophilic substitutions, oxidative processes, and cyclizations. Researchers have explored its reactivity with different nucleophiles and electrophiles, leading to the synthesis of novel derivatives with potential biological activities .
Mechanism of Action
The mechanism of action of 2-chloro-N-(2,6-dichlorobenzyl)-4-(trifluoromethyl)nicotinamide is not fully understood, but studies have suggested that it may act through multiple pathways. This compound has been shown to inhibit specific enzymes involved in cancer cell survival and proliferation, such as poly (ADP-ribose) polymerase (PARP) and histone deacetylases (HDACs). This compound has also been shown to modulate specific signaling pathways involved in cell survival and proliferation, such as the PI3K/Akt/mTOR pathway.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. Studies have shown that this compound can induce apoptosis in cancer cells, inhibit cancer cell migration and invasion, and reduce tumor growth in animal models of cancer. This compound has also been shown to improve cognitive function in animal models of neurodegenerative diseases, reduce inflammation, and modulate specific neurotransmitter systems involved in learning and memory.
Advantages and Limitations for Lab Experiments
One of the main advantages of 2-chloro-N-(2,6-dichlorobenzyl)-4-(trifluoromethyl)nicotinamide is its potent anti-cancer activity against various cancer cell lines. This compound has also been shown to have neuroprotective effects and can improve cognitive function in animal models of neurodegenerative diseases. However, one of the limitations of this compound is its relatively low solubility in water, which can make it difficult to administer in vivo. Another limitation is the lack of clinical data on the safety and efficacy of this compound in humans.
Future Directions
There are several future directions for research on 2-chloro-N-(2,6-dichlorobenzyl)-4-(trifluoromethyl)nicotinamide. One direction is to further investigate the mechanism of action of this compound and identify specific targets and pathways involved in its anti-cancer and neuroprotective effects. Another direction is to develop more efficient methods for the synthesis of this compound and improve its solubility in water. Clinical trials are also needed to evaluate the safety and efficacy of this compound in humans. Finally, future research could focus on developing this compound derivatives with improved potency and selectivity for specific targets.
Scientific Research Applications
2-chloro-N-(2,6-dichlorobenzyl)-4-(trifluoromethyl)nicotinamide has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications of this compound is in the area of cancer research. Studies have shown that this compound has potent anti-cancer activity against various cancer cell lines, including breast, lung, and colon cancer. This compound has been shown to induce apoptosis (programmed cell death) in cancer cells by targeting specific signaling pathways involved in cell survival and proliferation.
Another potential application of this compound is in the field of neuroscience. Studies have shown that this compound has neuroprotective effects and can improve cognitive function in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. This compound has been shown to modulate specific neurotransmitter systems involved in learning and memory, such as the cholinergic system.
Safety and Hazards
As with any chemical compound, precautions should be taken during handling and storage. 2-chloro-N-(2,6-dichlorobenzyl)-4-(trifluoromethyl)nicotinamide may pose risks associated with inhalation, skin contact, and ingestion. Researchers and laboratory personnel should follow established safety protocols and wear appropriate protective gear .
properties
IUPAC Name |
2-chloro-N-[(2,6-dichlorophenyl)methyl]-4-(trifluoromethyl)pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8Cl3F3N2O/c15-9-2-1-3-10(16)7(9)6-22-13(23)11-8(14(18,19)20)4-5-21-12(11)17/h1-5H,6H2,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFOIXIGJNQSPIK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CNC(=O)C2=C(C=CN=C2Cl)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8Cl3F3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



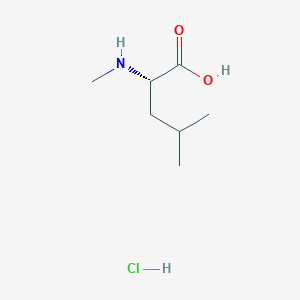
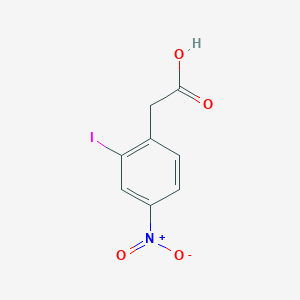
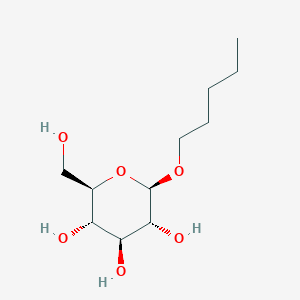

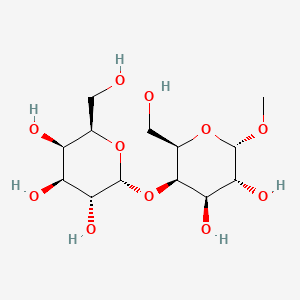
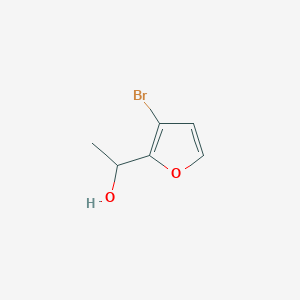
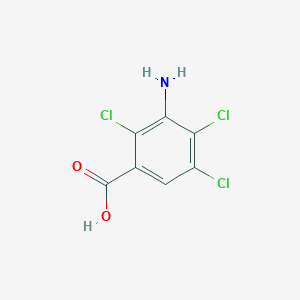


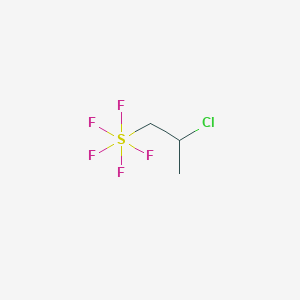
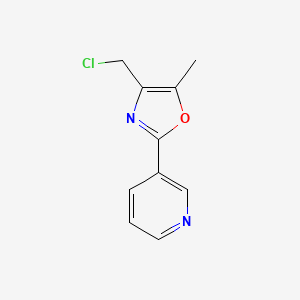
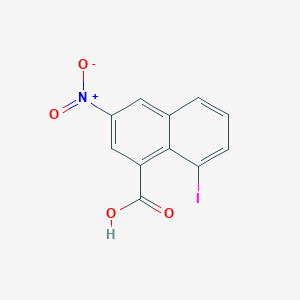
![4-Azido-6,8-dioxabicyclo[3.2.1]octane-2,3-diol](/img/structure/B3042766.png)
